molecular formula C7H3Br2NS B12935359 4,6-Dibromobenzo[c]isothiazole

4,6-Dibromobenzo[c]isothiazole

Cat. No.: B12935359
M. Wt: 292.98 g/mol
InChI Key: BAEMPODSVZITTP-UHFFFAOYSA-N
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Description

4,6-Dibromobenzo[c]isothiazole is an organic compound that belongs to the class of isothiazoles It is characterized by the presence of two bromine atoms at the 4 and 6 positions on the benzo[c]isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromobenzo[c]isothiazole typically involves the bromination of benzo[c]isothiazole. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromobenzo[c]isothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura and Stille coupling reactions. The reactions are performed in the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

    Substitution Reactions: The major products are the substituted benzo[c]isothiazoles, where the bromine atoms are replaced by the nucleophiles.

    Cross-Coupling Reactions: The major products are the arylated or vinylated benzo[c]isothiazoles, which are useful intermediates in organic synthesis.

Scientific Research Applications

4,6-Dibromobenzo[c]isothiazole has several scientific research applications, including:

    Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: It is employed in the development of new materials with unique optical and electronic properties.

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

    Chemical Biology: It is used in the design of molecular probes and sensors for biological studies.

Mechanism of Action

The mechanism of action of 4,6-Dibromobenzo[c]isothiazole is primarily related to its ability to undergo various chemical transformations. The bromine atoms at the 4 and 6 positions make it a versatile intermediate for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromobenzo[c]isothiazole
  • 4,5-Dibromobenzo[c]isothiazole
  • 4,6-Dibromobenzo[d]isothiazole

Uniqueness

4,6-Dibromobenzo[c]isothiazole is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific applications in organic electronics and materials science.

Properties

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

4,6-dibromo-2,1-benzothiazole

InChI

InChI=1S/C7H3Br2NS/c8-4-1-6(9)5-3-11-10-7(5)2-4/h1-3H

InChI Key

BAEMPODSVZITTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CSN=C21)Br)Br

Origin of Product

United States

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